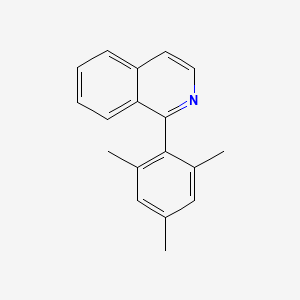
Isoquinoline, 1-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mesitylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The mesityl group, which is a derivative of mesitylene (1,3,5-trimethylbenzene), is attached to the isoquinoline structure, imparting unique chemical properties to the compound
Preparation Methods
The synthesis of 1-Mesitylisoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the coupling and cyclization reactions necessary to form the isoquinoline structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-Mesitylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of isoquinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce dihydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the mesityl group, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures, often using acidic or basic conditions
Scientific Research Applications
1-Mesitylisoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-malarial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments, as well as in the development of new catalytic systems.
Mechanism of Action
The mechanism of action of 1-Mesitylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest .
Comparison with Similar Compounds
1-Mesitylisoquinoline can be compared to other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the mesityl group, has different chemical properties and reactivity.
1-Benzylisoquinoline: This compound has a benzyl group instead of a mesityl group, leading to variations in its biological activity and chemical behavior.
The uniqueness of 1-Mesitylisoquinoline lies in the presence of the mesityl group, which enhances its stability and alters its electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
634613-70-0 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)isoquinoline |
InChI |
InChI=1S/C18H17N/c1-12-10-13(2)17(14(3)11-12)18-16-7-5-4-6-15(16)8-9-19-18/h4-11H,1-3H3 |
InChI Key |
ISTNCAUPBGEENC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
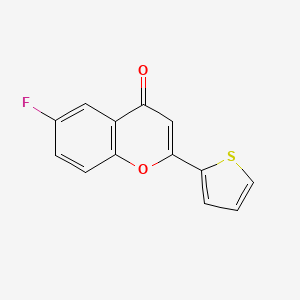
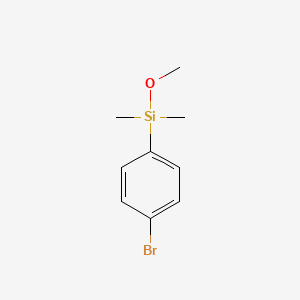
![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
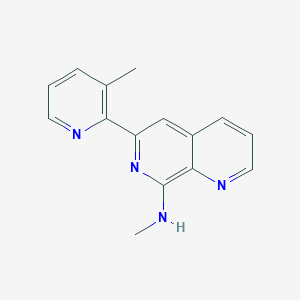
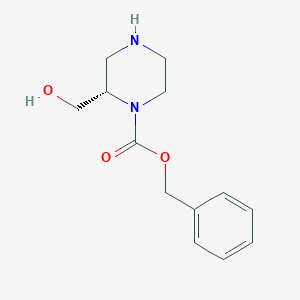
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

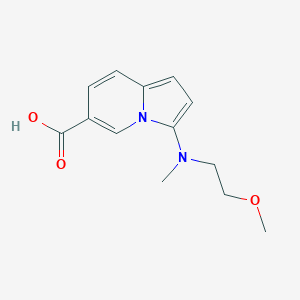
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)


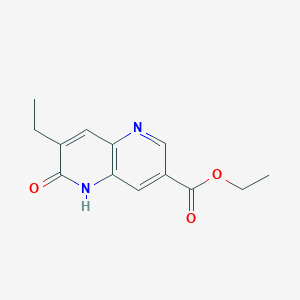
![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
